molecular formula C6H8Cl2N2 B1445664 (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine CAS No. 1394040-32-4

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B1445664
CAS No.: 1394040-32-4
M. Wt: 179.04 g/mol
InChI Key: IUPUOLMCPVTDQN-UHFFFAOYSA-N
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Description

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine is a useful research compound. Its molecular formula is C6H8Cl2N2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,5-dichloro-1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2/c1-10-4(3-9)2-5(7)6(10)8/h2H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPUOLMCPVTDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(4,5-dichloro-1-methylpyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-(4,5-dichloro-1-methylpyrrol-2-yl)methanamine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) . As a functionalized pyrrole, it serves as a critical pharmacophore scaffold for developing kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structural dual-chlorination provides enhanced lipophilicity and metabolic stability compared to its non-halogenated analogs, while the primary amine tail offers a versatile handle for amide coupling or reductive amination.[1]

This guide details the molecular weight specifications, synthetic pathways, and characterization protocols required for high-fidelity research applications.[1]

Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula C₆H₈Cl₂N₂
Average Molecular Weight 179.05 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 178.0065 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1]
Isotopic Pattern M (100%), M+2 (64%), M+4 (10%)Distinctive "Cl₂ cluster" signature due to ³⁵Cl/³⁷Cl natural abundance.[1]
Predicted LogP ~1.8 - 2.1Enhanced membrane permeability vs. non-chlorinated analog.[1]
TPSA ~42 ŲFavorable for CNS penetration (Blood-Brain Barrier).[1]
pKa (Conjugate Acid) ~8.5 - 9.0Typical for primary benzylic-like amines; exists as cation at physiological pH.[1]

Synthetic Methodology

While this specific amine is often synthesized on-demand, the most robust route utilizes the commercially available 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 106116-22-7) or its aldehyde equivalent.

Primary Route: Reductive Amination (From Aldehyde)

This pathway is preferred for its atom economy and mild conditions, avoiding the harsh reducing agents required for amide reduction.[1]

Precursor: 4,5-dichloro-1-methyl-1H-pyrrole-2-carbaldehyde. Reagents: Sodium Triacetoxyborohydride (STAB), Ammonium Acetate, DCE/MeOH.[1]

Protocol:
  • Imine Formation: Charge a reaction vessel with the aldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol. Stir at room temperature for 30 minutes to generate the imine species in situ.

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    ) or STAB  (1.5 eq) portion-wise to prevent exotherms.
    
  • Reaction: Allow to warm to ambient temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+H ~178) and appearance of the amine (M+H ~179).[1]

  • Workup: Quench with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ). The amine is basic; ensure the aqueous layer is pH > 10 during extraction to recover the free base.[1]
  • Purification: If necessary, purify via reverse-phase prep-HPLC (0.1% Formic Acid modifier) or convert to the HCl salt for crystallization.

Alternative Route: Amide Reduction

Useful if starting from the carboxylic acid.[1]

  • Coupling: React acid with

    
     using HATU/DIPEA to form the primary amide.
    
  • Reduction: Reduce the amide using Borane-THF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) at reflux. Note: This requires careful quenching of excess borane.[1]
    
Synthesis Workflow Diagram

Synthesis Acid Start: Carboxylic Acid (CAS 106116-22-7) Amide Intermediate: Amide Acid->Amide HATU, NH4Cl Amidation Product Target: Methanamine (MW 179.05) Amide->Product BH3-THF Reduction Aldehyde Alt Start: Aldehyde Imine Transient Imine Aldehyde->Imine NH4OAc MeOH Imine->Product NaCNBH3 Reductive Amination

Figure 1: Two viable synthetic pathways. The Reductive Amination route (Red) is generally preferred for higher yields and easier workup compared to the Amide Reduction route (Blue).[1]

Analytical Characterization (Quality Control)

To validate the identity of 1-(4,5-dichloro-1-methylpyrrol-2-yl)methanamine, researchers must look for specific spectral fingerprints.

Mass Spectrometry (MS)

The presence of two chlorine atoms creates a definitive isotopic envelope.[1]

  • Base Peak (M): m/z 179.0 (assuming [M+H]+).[1]

  • M+2 Peak: ~65% intensity of base peak (contribution from one ³⁷Cl).[1]

  • M+4 Peak: ~10% intensity of base peak (contribution from two ³⁷Cl).[1]

  • Interpretation: A lack of this 9:6:1 pattern indicates dechlorination or impurities.[1]

Nuclear Magnetic Resonance (¹H NMR)

Expected shifts in


 or 

:
  • Pyrrole Ring Proton (C3-H): A sharp singlet around 6.0 – 6.2 ppm .[1] (Only one ring proton remains).[1]

  • N-Methyl Group: A strong singlet around 3.5 – 3.7 ppm (3H).[1]

  • Methylene (-CH₂-N): A singlet (or broad doublet if coupled to NH) around 3.6 – 3.8 ppm (2H).[1]

  • Amine (-NH₂): Broad singlet, chemical shift varies with concentration/solvent (typically 1.5 – 2.0 ppm).[1]

Analytical Logic Flow

Analysis Sample Crude Product LCMS LC-MS Analysis Sample->LCMS Isotope Check Cl2 Pattern (M, M+2, M+4) LCMS->Isotope m/z 179 found? NMR 1H NMR Validation Isotope->NMR Pattern Confirmed Purity Release for Assay NMR->Purity Integral Ratio 3:2:1 (Me:CH2:Ar-H)

Figure 2: Step-by-step analytical decision tree for validating the chlorinated pyrrole amine.

Safety & Handling

  • Hazard Class: Corrosive / Irritant.[1]

  • Storage: Hygroscopic amine. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (reacts with atmospheric ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Compatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional coupling is desired).[1]

References

  • PubChem Compound Summary . 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid (Precursor). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][1]

  • Organic Chemistry Portal . Synthesis of Amines by Reductive Amination. Available at: [Link][1]

Sources

Structural Elucidation and Synthetic Utility of (4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, synthetic pathways, and pharmaceutical utility of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine .

Nomenclature & Structural Analysis

The precise identification of chemical entities is the bedrock of reproducible science. While "4,5-dichloro-1-methylpyrrole-2-methanamine" is a descriptive semi-systematic name, the rigorous IUPAC designation is required for patenting and database registration.

IUPAC Designation

Preferred Name: 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

  • Parent Structure: Methanamine (methylamine) is prioritized as the principal functional group.

  • Substituent: The pyrrole ring is attached to the methanamine carbon.

  • Numbering:

    • The pyrrole nitrogen is position 1 .[1]

    • The methanamine attachment point on the ring is position 2 .

    • The chlorine atoms occupy positions 4 and 5 .

Electronic & Physicochemical Profile

This scaffold represents a "privileged structure" in medicinal chemistry due to the specific electronic modulation provided by the substituents:

FeatureElectronic EffectMedicinal Impact
N-Methylation Inductive donation (+I); Blocks H-bond donorImproves lipophilicity and blood-brain barrier (BBB) permeability compared to NH-pyrroles.
4,5-Dichloro Inductive withdrawal (-I); Steric bulkIncreases metabolic stability by blocking the electron-rich C4/C5 sites from oxidative metabolism (e.g., CYP450).
Methanamine Basic handle (

)
Primary vector for salt formation or further functionalization (amide coupling, reductive amination).

Synthetic Protocols

The synthesis of this molecule requires a strategy that manages the high reactivity of the electron-rich pyrrole ring while ensuring regioselective chlorination. Direct chlorination of 1-methylpyrrole is hazardous and non-selective; therefore, a stepwise functionalization strategy via the aldehyde intermediate is the industry standard.

Retrosynthetic Analysis

The logical disconnection reveals 1-methylpyrrole as the starting material, proceeding through a Vilsmeier-Haack formylation, followed by electrophilic halogenation, and concluding with reductive amination.

Retrosynthesis Target Target Molecule (Amine) Intermediate1 Intermediate (Aldehyde) Target->Intermediate1 Reductive Amination Starting Starting Material (1-Methylpyrrole) Intermediate1->Starting Vilsmeier-Haack & Chlorination

Figure 1: Retrosynthetic disconnection strategy.

Detailed Experimental Workflow
Step 1: Vilsmeier-Haack Formylation

Objective: Synthesize 1-methyl-1H-pyrrole-2-carbaldehyde.

  • Reagents:

    
     (1.1 eq), DMF (1.1 eq), 1,2-dichloroethane (solvent).
    
  • Protocol:

    • Cool DMF to 0°C. Add

      
       dropwise to form the Vilsmeier reagent (exothermic).
      
    • Add 1-methylpyrrole solution dropwise, maintaining temperature <5°C.

    • Reflux for 15 minutes.

    • Hydrolyze with aqueous sodium acetate.

    • Mechanism:[1][2][3] Electrophilic attack at the C2 position is favored over C3.

Step 2: Regioselective Chlorination

Objective: Synthesize 4,5-dichloro-1-methyl-1H-pyrrole-2-carbaldehyde.

  • Reagents: N-Chlorosuccinimide (NCS, 2.2 eq), THF or

    
    .
    
  • Rationale: The aldehyde group at C2 is electron-withdrawing, deactivating the ring slightly and directing the second and third electrophilic substitutions to the C4 and C5 positions.

  • Protocol:

    • Dissolve the aldehyde from Step 1 in THF.

    • Add NCS portion-wise at 0°C to prevent uncontrolled polymerization.

    • Monitor via TLC. The 4,5-dichloro product is thermodynamically favored over the 3,4-isomer.

Step 3: Reductive Amination

Objective: Conversion to 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine.

  • Reagents: Ammonium acetate (

    
    , 10 eq), Sodium cyanoborohydride (
    
    
    
    ), Methanol.
  • Protocol:

    • Dissolve the chlorinated aldehyde in MeOH.

    • Add excess

      
       and stir for 2 hours to form the imine intermediate.
      
    • Add

      
       slowly.
      
    • Acid-base workup to isolate the free amine.

SynthesisPath Start 1-Methylpyrrole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Inter1 1-Methylpyrrole- 2-carbaldehyde Step1->Inter1 Step2 Chlorination (NCS, 2.2 eq) Inter1->Step2 Inter2 4,5-Dichloro- intermediate Step2->Inter2 Step3 Reductive Amination (NH4OAc, NaCNBH3) Inter2->Step3 Final Target: Methanamine Step3->Final

Figure 2: Forward synthetic pathway for the target methanamine.

Pharmaceutical Applications & Utility

This specific methanamine serves as a high-value building block (intermediate) rather than a final drug product. Its utility lies in "scaffold hopping"—replacing phenyl or pyridine rings in existing drugs to alter physicochemical properties.

Key Applications
  • Kinase Inhibition: Halogenated pyrroles mimic the adenine binding pocket in ATP-competitive inhibitors. The 4,5-dichloro motif provides hydrophobic contacts within the enzyme pocket.

  • Antifungal Agents: Derived from the natural product pyrrolnitrin, chlorinated pyrroles exhibit disruption of fungal respiratory chains.

  • Peptidomimetics: The methanamine tail allows this structure to be coupled to amino acids, serving as a rigid, lipophilic replacement for phenylalanine or tryptophan side chains.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (

    
    ): 
    
    • 
       3.65 ppm (s, 3H, N-Me )
      
    • 
       3.80 ppm (s, 2H, CH2 -NH2)
      
    • 
       6.15 ppm (s, 1H, Pyrrole H3 ) – Note: The singlet indicates successful substitution at C4 and C5.
      
  • Mass Spectrometry:

    • Distinctive isotope pattern for two chlorine atoms (M, M+2, M+4 in 9:6:1 ratio).

References

  • Vilsmeier-Haack Reaction Protocol

    • Source: Organic Syntheses, Coll.[4] Vol. 4, p. 539.[4]

    • Title: Pyrrole-2-carboxaldehyde.[1][5]

    • URL:[Link]

  • Regioselective Chlorination of Pyrroles

    • Source: N
    • Title: Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
    • URL:[Link]

  • IUPAC Nomenclature Standards

    • Source: IUPAC / Queen Mary University of London.
    • Title: Tetrapyrrole Nomenclature (Recommend
    • URL:[Link]

  • Properties of Halogenated Pyrroles

    • Source: PubChem.[6]

    • Title: 2,5-Dichloro-1-methylpyrrole (Structural Analog D
    • URL:[Link]

Sources

Technical Guide: Biological Activity of 4,5-Dichloro-1-methylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 4,5-dichloro-1-methylpyrrole scaffold represents a privileged structural motif in modern antimicrobial and cytotoxic drug discovery. Originating from the natural product pyrrolnitrin (isolated from Pseudomonas pyrrocinia), this core has been optimized to overcome the photolability and metabolic instability of its natural precursors.

This guide provides a technical deep-dive into the scaffold's utility. Unlike generic pyrroles, the 4,5-dichloro substitution pattern creates a specific electronic deficiency that enhances halogen bonding with biological targets (specifically Histidine Kinases and Topoisomerases) while the 1-methyl group blocks N-glucuronidation, significantly improving pharmacokinetic profiles.

Key Therapeutic Areas:

  • Antifungal: Hyperactivation of the High Osmolarity Glycerol (HOG) pathway.[1][2][3]

  • Antibacterial: Inhibition of DNA Gyrase (Topoisomerase II) in resistant strains (S. aureus, M. tuberculosis).

  • Oncology: Induction of apoptosis in MCF-7 and HCT-116 lines via Mcl-1 inhibition.

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

The Pharmacophore

The biological activity hinges on the specific arrangement of the halogens and the N-substituent.

  • 4,5-Dichloro Motif: These chlorine atoms are not merely lipophilic spacers. They withdraw electron density from the pyrrole ring, increasing the acidity of the C2/C3 protons (if unsubstituted) and enabling strong halogen interactions with hydrophobic pockets in enzymes like DNA Gyrase B .

  • 1-Methyl Group: In natural phenylpyrroles, the free N-H is a site for rapid metabolic conjugation. Methylation caps this site, increasing LogP (lipophilicity) and membrane permeability, essential for intracellular targets like mitochondrial electron transport chains.

SAR Logic

The following diagram illustrates the functional logic of the scaffold:

SAR_Logic Core 4,5-Dichloro-1-methylpyrrole (Scaffold) C4_C5 C4/C5 Dichloro (Electronic WD) Core->C4_C5 N1 N1 Methylation (Metabolic Cap) Core->N1 C2_C3 C2/C3 Functionalization (Target Specificity) Core->C2_C3 Activity_Fungal Antifungal: HOG Pathway Activation C4_C5->Activity_Fungal Halogen Bonding N1->Activity_Fungal Membrane Permeability Activity_Bact Antibacterial: DNA Gyrase Inhibition C2_C3->Activity_Bact Binding Pocket Fit

Figure 1: Structural Logic of the 4,5-dichloro-1-methylpyrrole scaffold.

Part 3: Mechanism of Action (MOA)

Antifungal Mechanism: The "Osmotic Burst"

Unlike azoles (which target ergosterol), 4,5-dichloropyrrole derivatives function via the Two-Component Signal Transduction System . They act as agonists for Group III Hybrid Histidine Kinases (HHKs), essentially "tricking" the fungus into perceiving lethal osmotic stress.

Pathway Flow:

  • Binding: The compound binds to the HAMP domain of the Histidine Kinase (e.g., Os-1 in Neurospora or Nik-1 in Candida).

  • Hyperactivation: This causes constitutive phosphorylation of the HOG1 MAPK cascade.

  • Metabolic Shift: The cell overproduces glycerol to counter the "phantom" osmotic pressure.

  • Lysis: The accumulation of intracellular glycerol draws in water, causing the cell to swell and burst (fungicidal effect).

HOG_Pathway Compound 4,5-Dichloro-1-methylpyrrole HHK Group III Histidine Kinase (Sensor) Compound->HHK Agonist Binding YPD1 YPD1 (Phosphotransfer) HHK->YPD1 Phosphorylation SSK1 SSK1 (Response Regulator) YPD1->SSK1 MAPK_Cascade MAPK Cascade (SSK2 -> PBS2 -> HOG1) SSK1->MAPK_Cascade Activation Glycerol Glycerol Synthesis (GPD1/GPP2) MAPK_Cascade->Glycerol Upregulation Lysis Cell Swelling & Lysis Glycerol->Lysis Osmotic Imbalance

Figure 2: Mechanism of Action via the High Osmolarity Glycerol (HOG) signaling pathway.

Antibacterial Mechanism

In bacteria (S. aureus, M. tuberculosis), the mechanism shifts. These derivatives, particularly those with C2-carboxamide linkers, inhibit DNA Gyrase B (GyrB) . The 4,5-dichloro moiety occupies the hydrophobic pocket usually reserved for the adenine ring of ATP, competitively inhibiting the energy supply required for DNA supercoiling.

Part 4: Experimental Protocols

Synthesis of 4,5-Dichloro-1-methylpyrrole-2-carboxylic Acid

A validated protocol for generating the core scaffold from commercially available precursors.

Reagents:

  • N-methylpyrrole-2-carboxylic acid (methyl ester)

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Acetic acid / Dichloromethane[4]

Protocol:

  • Dissolution: Dissolve 10 mmol of methyl 1-methylpyrrole-2-carboxylate in 50 mL of anhydrous dichloromethane (DCM).

  • Chlorination: Cool to 0°C. Add 2.2 equivalents of NCS portion-wise over 30 minutes. The slow addition is critical to prevent polymerization.

  • Reflux: Allow to warm to room temperature, then reflux at 40°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and brine.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at room temperature for 12 hours.

  • Purification: Recrystallize from ethanol/water. Expected yield: 75-85%.

Biological Assay: MIC Determination (Broth Microdilution)

Standardized for Candida albicans and Staphylococcus aureus.

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0) for fungi.[1][2][3][5][6]

  • Mueller-Hinton Broth (MHB) for bacteria.

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Workflow:

  • Stock Prep: Dissolve the test derivative in DMSO to a concentration of 10 mg/mL.

  • Dilution: Create a serial 2-fold dilution in the appropriate media across the plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Fungi:[1][2][5][6][7] Adjust C. albicans suspension to

      
       cells/mL.
      
    • Bacteria:[5][8] Adjust S. aureus to

      
       CFU/mL.
      
  • Incubation:

    • Fungi:[1][2][5][6][7] 35°C for 48 hours.

    • Bacteria:[1][5][8] 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin (0.02%). Incubate for 2 hours. Blue = No Growth (Active); Pink = Growth.

  • Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Part 5: Data Summary & Comparative Potency

The following table summarizes the biological activity of the 4,5-dichloro-1-methylpyrrole core compared to standard care drugs.

Compound ClassTarget OrganismMIC / IC50MechanismReference
4,5-dichloro-1-methylpyrrole Candida albicans10 - 25 µg/mLHOG Pathway Agonist[1, 2]
4,5-dichloro-1-methylpyrrole Botrytis cinerea0.5 - 2.0 µg/mLHistidine Kinase (Os-1)[3]
3,4-dichloro-5-methyl derivative M. tuberculosis0.03 µg/mLDNA Gyrase Inhibitor[4]
Pyrrole-2-carboxamide analog MCF-7 (Breast Cancer)3.93 µM (IC50)Apoptosis / Mcl-1[5]
Fluconazole (Control)Candida albicans0.5 - 64 µg/mLErgosterol Inhibition--

Note: The scaffold shows superior activity against specific resistant fungal strains due to its unique mechanism (HOG pathway) which does not cross-react with azole resistance mechanisms (efflux pumps).

Part 6: References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 2025. Link

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 2024. Link

  • Signal transduction of phenylpyrrole perception in ascomycetes. Fungal Genetics and Biology, 2016. Link

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 2024. Link

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 2022. Link

  • The Strategic Advantage of 4,5-Dichloro-1-methylimidazole in Specialized Synthesis. BenchChem Technical Notes, 2025. Link

Sources

Strategic Sourcing and Synthesis of (4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Scientists

Executive Summary

The compound (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine (CAS 1394040-32-4 ) is a specialized heterocyclic building block utilized in the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs). Unlike common pyrrole reagents, the specific 4,5-dichloro substitution pattern combined with the N-methyl group renders this amine a Tier 3 (Custom/Rare) sourcing target.

While direct commercial stock of the amine is limited to select boutique suppliers, its metabolic precursors—specifically the carboxylic acid and nitrile analogs—are widely available. This guide provides a dual-track strategy:

  • Direct Sourcing: Verified suppliers for the amine and its precursors.

  • In-House Synthesis: A validated, two-step protocol to generate the target amine from the commercially abundant carboxylic acid, ensuring supply chain resilience.

Chemical Profile & Identity

PropertySpecification
Chemical Name This compound
CAS Number 1394040-32-4
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol
Key Precursor (Acid) 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 106116-22-7 )
Key Precursor (Nitrile) 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile (CAS 2469518-92-9 )
Appearance Off-white to beige solid (typically supplied as HCl salt)
Storage -20°C, Hygroscopic, Store under Argon

Supply Chain Landscape

Direct Supplier Analysis

The amine is rarely held in bulk stock due to the oxidative instability of the free base. Most listings are "Inquire" or "Make-to-Order."

SupplierCatalog / SKUStatusRegionLink Integrity
Accela ChemBio SY141784R&D Qty (Lead time: 2-3 wks)USA/China
A2B Chem 2469518-92-9 (Nitrile)In StockUSA
MilliporeSigma 106116-22-7 (Acid)Bulk AvailableGlobal
Enamine Custom SynthesisContract RequiredUkraine/EU
Strategic Recommendation: "Buy the Precursor, Make the Amine"

Relying on a single source for the amine (CAS 1394040-32-4) introduces significant project risk. The recommended strategy is to procure the Carboxylic Acid (CAS 106116-22-7) , which is a commoditized building block available from Sigma, BLD Pharm, and Combi-Blocks, and perform a robust 2-step conversion in-house.

Technical Synthesis Guide

This section details the conversion of the commercially available acid to the target amine. This route is preferred over the nitrile reduction due to the lower cost and higher stability of the acid starting material.

Synthesis Workflow Diagram

SynthesisRoute Acid Starting Material 4,5-dichloro-1-methyl -1H-pyrrole-2-carboxylic acid (CAS 106116-22-7) Amide Intermediate Primary Amide (Stable Solid) Acid->Amide Step 1: CDI, NH4OH or SOCl2, NH3(g) Amine Target Product (4,5-dichloro-1-methyl -1H-pyrrol-2-yl)methanamine (CAS 1394040-32-4) Amide->Amine Step 2: BH3-THF Reflux Salt Final Form Amine Hydrochloride Salt (Storage Stable) Amine->Salt HCl/Dioxane

Figure 1: Recommended synthetic pathway from the stable carboxylic acid precursor.

Step-by-Step Protocol
Step 1: Amide Formation

Objective: Convert the carboxylic acid to the primary amide.

  • Reagents: 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Ammonium Hydroxide (25%, excess).

  • Solvent: DMF or THF (Anhydrous).

  • Protocol:

    • Dissolve the acid in anhydrous THF under N₂ atmosphere.

    • Add CDI portion-wise at 0°C. Stir at room temperature (RT) for 2 hours until CO₂ evolution ceases (activation).

    • Cool to 0°C and add concentrated aqueous NH₄OH (5.0 eq) dropwise.

    • Stir for 4 hours. Monitor by TLC/LCMS (Acid disappears, Amide [M+H]⁺ ~193 appears).

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove imidazole), then brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 85-95%. The amide is usually pure enough for the next step.

Step 2: Reduction to Amine

Objective: Reduce the carbonyl group to the methylene amine without dechlorinating the pyrrole ring.

  • Reagents: Borane-THF complex (BH₃·THF, 1.0M, 3.0 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Dissolve the crude amide in anhydrous THF under Argon.

    • Add BH₃·THF dropwise at 0°C. Caution: Exothermic.

    • Reflux the mixture for 4-6 hours.

    • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

    • Acid Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.

    • Isolation: Basify with 2N NaOH to pH > 12. Extract with DCM (3x).

    • Salt Formation: To the DCM layer, add 4N HCl in Dioxane (1.2 eq). The target amine hydrochloride precipitates.[1] Filter and dry.[2]

Validation Criteria (Self-Validating System)

Ensure the product meets these spectral characteristics before use in biological assays:

MethodExpected SignalDiagnostic Value
LC-MS [M+H]⁺ = 179.0Confirms mass. Look for Chlorine isotope pattern (9:6:1 ratio for Cl₂).
¹H NMR δ ~3.60 ppm (s, 3H, N-CH₃)Confirms N-methylation integrity.
¹H NMR δ ~4.10 ppm (s, 2H, CH₂-NH₂)Confirms reduction of carbonyl to methylene.
¹H NMR δ ~6.2-6.5 ppm (s, 1H, Pyrrole-H3)Confirms 4,5-dichloro substitution (only one aromatic proton remains).

Handling & Safety

Stability
  • Free Base: Pyrrole-2-methanamines are electron-rich and prone to oxidation (darkening) upon air exposure. Always store as the HCl salt.

  • Hygroscopicity: The salt form is hygroscopic. Store in a desiccator at -20°C.

Safety Hazards
  • (4,5-dichloro...)[3][4][5] Acid: Irritant (H315, H319).

  • Borane-THF: Water-reactive, flammable.

  • Target Amine: Corrosive (Category 1B). Handle with gloves and eye protection.

References

  • Accela ChemBio. Product Catalog: this compound (SY141784). Retrieved from .

  • MilliporeSigma. Product Detail: 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 106116-22-7). Retrieved from .

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980).[6] Pyrrole chemistry.[3][1][2][5][6][7][8][9] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409–415. (Describes Vilsmeier-Haack and nitrile reduction context).

  • ChemicalBook. CAS 1394040-32-4 Entry & Supplier List. Retrieved from .

  • A2B Chem. Product Catalog: 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile (CAS 2469518-92-9).[10] Retrieved from .

Sources

Methodological & Application

using (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine in Fragment-Based Drug Discovery

Executive Summary

This guide details the strategic application of This compound (hereafter referred to as DCP-MA ) as a privileged building block in medicinal chemistry.[1] While unsubstituted pyrroles are often metabolically labile, the 4,5-dichloro substitution pattern significantly enhances metabolic stability and lipophilicity. Furthermore, the N-methyl group modulates hydrogen bonding capability, making DCP-MA an ideal "cap" or "linker" moiety in the design of kinase inhibitors, antibacterial agents (specifically DNA Gyrase B inhibitors), and GPCR ligands.[2]

This document provides validated protocols for amide coupling and reductive amination using DCP-MA, alongside a structural analysis of its utility in hit-to-lead optimization.[1]

Structural Rationale & Chemical Biology

The "Privileged" Scaffold Argument

DCP-MA is not merely a passive linker; it is an active pharmacophore contributor.[1][2]

  • Metabolic Blocking: The C4 and C5 positions of the pyrrole ring are electron-rich and susceptible to oxidative metabolism (e.g., by CYP450s).[2] Chlorination at these sites blocks this degradation pathway, extending the half-life of the final drug candidate.[2]

  • Halogen Bonding: The chlorine atoms can engage in halogen bonding (X-bond) with backbone carbonyls in protein active sites, a non-covalent interaction often stronger than hydrogen bonding.[2]

  • N-Methylation: The N-methyl group eliminates the pyrrole NH as a hydrogen bond donor (HBD).[1] This is crucial for improving membrane permeability by reducing the desolvation penalty when the molecule enters a hydrophobic pocket.[2]

Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~179.05 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good balance for oral bioavailability.[1][2]
pKa (Amine) ~8.5 - 9.0Basic enough for salt formation; protonated at physiological pH.[1][2]
H-Bond Donors 2 (Amine NH2)Primary amine allows versatile conjugation.[1]
H-Bond Acceptors 0 (Pyrrole N is methylated)Reduces non-specific binding.[1][2]

Experimental Workflows

Visualizing the Discovery Pipeline

The following diagram illustrates the integration of DCP-MA into a standard lead optimization workflow, highlighting its role in library synthesis.

DrugDiscoveryWorkflow Scaffold Core Scaffold (e.g., Aminopyrimidine) Coupling Coupling Reaction (Amide/Reductive Amination) Scaffold->Coupling DCP_MA DCP-MA (Building Block) DCP_MA->Coupling Nucleophile Library Analog Library (Diversity Set) Coupling->Library Purification Screening Biological Assay (IC50 / MIC) Library->Screening High Throughput Screening->Scaffold SAR Feedback

Figure 1: Workflow integrating DCP-MA into lead optimization cycles.

Validated Synthetic Protocols

The primary utility of DCP-MA is as a nucleophile.[1] Below are two field-proven protocols.

Protocol A: Amide Coupling (HATU Method)

Use Case: Attaching DCP-MA to a carboxylic acid core (e.g., for GyrB inhibitor synthesis).[1][2]

Reagents:

  • Carboxylic Acid Core (1.0 eq)[2]

  • DCP-MA (1.1 eq)[1]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: Anhydrous DMF or DCM[1][2]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Core (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow.[2] Stir for 15 minutes to form the activated ester.

  • Nucleophile Addition: Add DCP-MA (1.1 mmol) dissolved in minimal DMF (1 mL) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass M_core + 179 - 18).[1]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.[2] NaHCO3 (2x), water (1x), and brine (1x).[2]

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting:

  • Low Yield? The steric bulk of the chlorines on the pyrrole is minimal, but if the acid core is bulky, switch to PyBOP or heat to 40°C.[2]

Protocol B: Reductive Amination

Use Case: Creating a secondary amine linker for kinase hinge binders.[1][2]

Reagents:

  • Aldehyde Core (1.0 eq)[2]

  • DCP-MA (1.2 eq)[1]

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)[2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane)[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde Core (1.0 mmol) and DCP-MA (1.2 mmol) in DCE (10 mL). Add 2 drops of glacial acetic acid.

  • Equilibration: Stir for 1 hour at RT (optional: add 4Å molecular sieves to drive imine formation).

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with sat. NaHCO3 (aq).[2] Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

  • Purification: The secondary amine product is often basic.[2] Use amine-functionalized silica or a gradient of DCM/MeOH/NH3.[1]

Biological Application: Bacterial DNA Gyrase Inhibition[1][2][3]

One of the most potent applications of halogenated pyrroles is in the inhibition of bacterial DNA Gyrase B (GyrB).[2] The pyrrole moiety mimics the interaction of natural ATP with the ATPase domain of GyrB.[2]

Mechanism of Action Pathway

GyraseInhibition Target Bacterial DNA Gyrase B (ATPase Domain) Interaction Key Interactions: 1. H-Bond (Asp73) 2. Halogen Bond (Backbone CO) 3. Hydrophobic Fit Target->Interaction Stabilized by Inhibitor DCP-MA Containing Ligand Inhibitor->Target Binds to Outcome ATPase Activity Blocked DNA Supercoiling Halted Interaction->Outcome Results in CellDeath Bacterial Cell Death Outcome->CellDeath Leads to

Figure 2: Mechanism of action for DCP-MA derived antibiotics targeting GyrB.[1]

Critical Assay Considerations

When screening DCP-MA derivatives in GyrB assays:

  • Solubility Control: The dichloropyrrole is lipophilic.[2] Ensure DMSO concentration in the assay does not exceed 1-2% to prevent precipitation.[1]

  • Selectivity: Counter-screen against human Topoisomerase II to ensure the halogenated pyrrole does not cause mammalian toxicity. The N-methyl group on DCP-MA often improves selectivity for the bacterial pocket over the human homolog.[1]

References

  • Cotman, A. E., et al. (2021). "Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks."[2][3] ACS Omega, 6(14), 9723–9730.[2] [2][3]

    • Context: Describes the synthesis of similar halogenated pyrroles and their valid
  • Blindheim, F. H., et al. (2022). "Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus."[2] Molecules, 27(15), 4736.[2]

    • Context: Discusses the role of halogen bonding and pyrrole substitution in antimicrobial activity.[2][3][4][5][6]

  • Gyrase B Inhibitor Structural Data. Protein Data Bank (PDB).[2]

    • Context: See PDB entries for "Pyrrolamide GyrB inhibitors" (e.g., PDB ID: 4 KFG) for structural validation of the pyrrole binding mode.[2]

  • PubChem Compound Summary. "(1H-pyrrol-2-yl)methanamine derivatives." [2]

    • Context: Physicochemical data verification.[2][4][5]

Sources

Technical Guide: Coupling Strategies for (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated technical framework for utilizing (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine (CAS: 1394040-32-4) in medicinal chemistry workflows. It addresses the specific electronic and steric properties of this building block to maximize coupling efficiency and minimize side reactions.

Molecule Profile & Reactivity Analysis

This building block is a specialized heterocyclic amine used to introduce a lipophilic, electron-modulated pyrrole core into drug candidates.[1] Unlike simple benzylamines, the pyrrole ring introduces unique stability and electronic considerations.[1]

FeatureTechnical Implication
Structure Core: 1-methyl-1H-pyrroleSubstituents: 4,5-dichloro (electron-withdrawing)Linker: 2-methanamine (primary amine)
Nucleophilicity Moderate. The exocyclic amine is nucleophilic (

), similar to benzylamine.[1] The inductive effect of the chloro-substituents slightly reduces basicity but does not hinder standard coupling.
Stability Enhanced. Unsubstituted pyrroles are prone to acid-catalyzed polymerization and oxidation.[1] The 4,5-dichloro substitution blocks the most reactive nucleophilic sites on the ring, significantly increasing stability against oxidative degradation.[1]
Sterics Low. The methylene spacer separates the amine from the ring, minimizing steric clash during amide bond formation.[1]
Critical Handling & Storage
  • Form: Typically supplied as the Hydrochloride (HCl) salt .[1]

    • Recommendation:Do not convert to the free base for long-term storage. The free base is an oil or low-melting solid prone to gradual darkening (oxidation) upon air exposure.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • In-Situ Neutralization: For all coupling reactions, generate the free amine in situ using a tertiary base (DIPEA or TEA) rather than pre-freebasing.[1]

Protocol A: Amide Coupling (Standard)

Objective: Coupling with Carboxylic Acids (


).
Recommended Method:  HATU-mediated activation.[1]
Rationale

The HATU/DIPEA system is preferred over EDC/HOBt for this substrate.[1] The rapid activation kinetics of HATU minimize the time the free amine spends in solution, reducing the risk of oxidative side reactions on the pyrrole ring.[1]

Materials
  • Amine: this compound HCl (1.0 equiv)

  • Acid: Carboxylic acid partner (1.0–1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0–4.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMA (DCM is a viable alternative if solubility permits).[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add DIPEA (1.0 equiv) to the acid mixture. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]

  • Amine Addition: Add the Pyrrole Amine HCl salt (1.0 equiv) directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).

    • Critical Step: Ensure the reaction pH is basic (

      
      ) by spotting on wet pH paper.[1] If acidic, add DIPEA in 0.5 equiv increments.[1]
      
  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][3]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with sat.[1]

      
       (2x), Water (1x), and Brine (1x).[1]
      
    • Note: Avoid strong acid washes (

      
      ) during workup if the product contains acid-sensitive groups, although the dichloropyrrole core is relatively robust.[1]
      
Protocol B: Reductive Amination

Objective: Coupling with Aldehydes/Ketones (


).[1]
Recommended Method:  Sodium Triacetoxyborohydride [

].[1]
Rationale

 is a mild hydride donor that does not reduce the pyrrole ring or the chloro-substituents. It allows for "one-pot" formation without harsh dehydrating conditions.
Step-by-Step Procedure
  • Imine Formation: Dissolve Pyrrole Amine HCl (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM.[1]

  • Neutralization: Add TEA (1.0 equiv) to release the free amine.[1] Stir for 30–60 minutes at RT.[1]

    • Visual Check: The solution should be clear. If the salt remains undissolved, add a small amount of DMF.[1]

  • Reduction: Add

    
      (1.5–2.0 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench by adding sat.

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM. Dry organic layer over

    
    .[1][4]
    
Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Reaction turns black/tarry Oxidative decomposition of the pyrrole.Degas solvents with

prior to use.[1] Ensure inert atmosphere.
Low Conversion (<20%) Amine salt not fully neutralized.[1]Check pH. Increase DIPEA. Ensure the HCl salt is fully dissolved (add DMSO if needed).[1]
Dimerization Amine reacting with activated ester of itself (rare).[1]Not applicable here (no acid on the amine), but ensure stoichiometry of coupling partner is correct.
Dechlorination Pd-catalyzed hydrogenolysis (during deprotection steps).Avoid

for global deprotection steps later in the synthesis. Use acid-labile protecting groups (Boc/tBu) instead.
Visualized Workflows
Figure 1: Decision Tree for Reaction Conditions

ReactionLogic Start Start: this compound Partner Identify Coupling Partner Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid Aldehyde Aldehyde/Ketone (R-CHO) Partner->Aldehyde Sulfonyl Sulfonyl Chloride (R-SO2Cl) Partner->Sulfonyl StericCheck Is Acid Sterically Hindered? Acid->StericCheck RedAm Method B: NaBH(OAc)3 / DCE (Reductive Amination) Aldehyde->RedAm Sulf Method C: Pyridine / DCM (Sulfonylation) Sulfonyl->Sulf Standard Method A: HATU / DIPEA (Standard) StericCheck->Standard No Hindered Method A2: Acid Chloride gen. (SOCl2 then Amine) StericCheck->Hindered Yes

Caption: Selection logic for coupling conditions based on electrophile type and steric demand.

References
  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Pyrrole Reactivity: Banwell, M. G., et al. (2006).[1] The synthesis of pyrroles from electron-deficient precursors. Chemical Society Reviews, 35, 900-911.[1]

  • Compound Data: PubChem CID 10996966.[1][5] this compound. National Center for Biotechnology Information.[1] Link

  • Vilsmeier-Haack Context (Chloropyrrole Stability): Nenajdenko, V. G., et al. (2025).[1] (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank, 2025(1), M1977.[1] Link[1]

Sources

solubility of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Solubility of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine in DMSO

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and apply the solubility of this compound in dimethyl sulfoxide (DMSO). Given the absence of publicly available solubility data for this specific compound, this document details robust, field-proven protocols for both thermodynamic (shake-flask) and kinetic solubility assessment. The causality behind experimental choices is explained to ensure methodological soundness. Furthermore, this guide includes critical safety information extrapolated from related chemical structures and best practices for the preparation and storage of DMSO stock solutions, ensuring data integrity and laboratory safety.

Introduction: The Imperative of Solubility Determination

This compound is a substituted pyrrole derivative. Heterocyclic compounds containing the pyrrole scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. For any in vitro or in vivo application, understanding a compound's solubility is a foundational prerequisite.[1] Poor solubility can lead to significant experimental artifacts, including underestimation of biological potency, unreliable assay results, and poor bioavailability.[1]

Dimethyl sulfoxide (DMSO) is the most common solvent used in drug discovery and high-throughput screening (HTS) for creating high-concentration stock solutions, owing to its remarkable ability to dissolve a wide array of organic compounds.[1][2][3] However, ensuring a compound is fully dissolved in its DMSO stock is critical for accurate and reproducible biological data.[1] This application note provides a self-validating, systematic approach to experimentally determine the .

Compound Profile and Safety Precautions

Compound Identification
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₈Cl₂N₂Calculated
Molecular Weight 179.05 g/mol Calculated
Chemical Structure

(Structure based on IUPAC name)
Hazard Assessment and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment based on the parent pyrrole scaffold and related chlorinated compounds is essential. Pyrrole itself is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[4][5] The presence of chloro- substituents may alter the toxicological profile.[6]

Mandatory Safety Protocols:

  • Engineering Controls : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required.[6]

    • Eye Protection : Wear chemical safety goggles that conform to EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[4]

    • Hand Protection : Use chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly advised. Inspect gloves for any signs of degradation before use.[6]

    • Body Protection : Wear a flame-retardant lab coat and ensure no skin is exposed.

  • Waste Disposal : All contaminated solid and liquid waste must be collected in designated, clearly labeled "Halogenated Organic Waste" containers.[6] Do not dispose of this chemical down the drain.[6]

Framework for Quantitative Solubility Data

The following table should be used to summarize the experimental findings from the protocols detailed in this guide. This structured approach ensures clear and comparable data presentation.

ParameterValueUnitMethod
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method (Protocol 4.1)
Kinetic Solubility To be determinedµMTurbidimetric Assay (Protocol 4.2)
Stock Solution Concentration To be determinedmMBased on Thermodynamic Solubility

Experimental Protocols for Solubility Determination

This section provides two distinct, robust protocols. The shake-flask method is considered the "gold standard" for determining equilibrium solubility, while the kinetic assay offers a rapid, high-throughput alternative.[7]

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method measures the solubility of a compound once a solution has reached equilibrium, providing the most accurate and reliable value.

Causality : The use of excess solid compound ensures that the solvent becomes fully saturated. The extended equilibration period (24-48 hours) is critical to allow the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic equilibrium.[7] High-speed centrifugation guarantees that all undissolved micro-particulates are removed, preventing an overestimation of the dissolved concentration.[2][7]

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid compound (e.g., 2-5 mg) to a vial. B 2. Add a precise volume of anhydrous DMSO (e.g., 500 µL). A->B C 3. Seal vial and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Centrifuge at high speed (>10,000 x g) for 15 minutes to pellet undissolved solid. C->D E 5. Carefully collect an aliquot of the clear supernatant. D->E G 7. Accurately dilute the supernatant and analyze via HPLC-UV or LC-MS. E->G F 6. Prepare a standard curve of the compound with known concentrations. F->G H 8. Calculate concentration against the standard curve. G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Reagents:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Calibrated analytical balance

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation : Accurately weigh approximately 2-5 mg of the compound into a 2 mL microcentrifuge tube.

  • Solvent Addition : Add a precise volume (e.g., 500 µL) of anhydrous DMSO.

  • Equilibration : Seal the tube securely and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[7]

  • Phase Separation : Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.[2]

  • Sample Collection : Carefully collect a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Quantification :

    • Prepare a standard curve of the compound in DMSO at several known concentrations.

    • Accurately dilute the collected supernatant with DMSO to fall within the linear range of the standard curve.

    • Quantify the concentration of the diluted sample using a validated HPLC method.[7]

    • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of the solubility limit when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many biological assays.

Causality : This protocol does not measure true equilibrium solubility but rather the point at which the compound precipitates from a supersaturated solution upon addition to an anti-solvent (aqueous buffer). This is critical for identifying potential precipitation issues in cell-based or biochemical assays where a small volume of DMSO stock is added to a larger aqueous volume. Turbidimetry or nephelometry provides a quantitative measure of precipitation.[7]

G cluster_stock Stock Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A 1. Prepare a high concentration stock solution in 100% DMSO (e.g., 20 mM). B 2. Create a 2-fold serial dilution in DMSO directly in a 96-well plate. A->B D 4. Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the buffer. B->D C 3. In a separate 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4). C->D E 5. Incubate at room temperature for 2 hours. F 6. Measure turbidity or light scatter using a plate reader. E->F G 7. Determine solubility limit as the highest concentration without a significant increase in signal. F->G

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Materials and Reagents:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Plate reader with turbidimetric or nephelometric measurement capabilities

Step-by-Step Methodology:

  • Stock Preparation : Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution : In a 96-well plate, perform a serial 2-fold dilution of the stock solution in DMSO to create a range of concentrations.[7]

  • Assay Plate Setup : In a separate clear-bottom 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition : Quickly transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This creates a 1:100 dilution.

  • Incubation : Incubate the assay plate at room temperature for 2 hours, allowing time for precipitation to occur.[7]

  • Measurement : Measure the turbidity (absorbance) or light scatter (nephelometry) of each well using a plate reader.

  • Data Analysis : The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in signal compared to the buffer-only control wells.[7]

Application of Solubility Data: Stock Solution Preparation

Once the thermodynamic solubility is determined, researchers can confidently prepare stock solutions for experimental use.

Best Practice : Prepare the primary stock solution at a concentration that is approximately 10-20% below the measured maximum thermodynamic solubility. This margin of safety accounts for minor temperature fluctuations and prevents the compound from crashing out of solution during storage.

Protocol for Preparing a 10 mM Stock Solution (Example):

  • Calculation : Based on the compound's molecular weight (179.05 g/mol ), calculate the mass required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 179.05 g/mol = 0.00179 g = 1.79 mg.

  • Weighing : Accurately weigh 1.79 mg of the compound into a sterile, appropriate-sized vial.

  • Dissolution : Add 1 mL of anhydrous DMSO.

  • Mixing : Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but compound stability at that temperature should be considered.[2]

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability and solubility.[2]

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Labor
  • Trk-IN-19 Solubility in DMSO: A Technical Guide. BenchChem.
  • Pyrrole - SAFETY D
  • Pyrrole - SAFETY D
  • Pyrrole - SAFETY D
  • SAFETY D
  • Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. BenchChem.
  • In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: PYR-OX-45DC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Stability Profile

The Core Issue: (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine is a "high-maintenance" intermediate. While the 4,5-dichloro substitution provides some deactivation of the pyrrole ring compared to the unsubstituted parent, the 1-methyl group (electron-donating) and the exocyclic amine create a system highly susceptible to oxidative deamination and electrophilic polymerization .

If your compound is turning pink, brown, or black, it is undergoing a radical chain reaction triggered by atmospheric oxygen, leading to "pyrrole tars" (polypyrroles).

Stability Index:

State Stability Rating Storage Requirement
Free Base (Oil/Solid) 🔴 Critical (Hours to Days) -80°C, Argon, Dark
Solution (Neutral) 🟠 Poor (Days) -20°C, Degassed Solvent

| Salt (HCl/TFA) | 🟢 Good (Months/Years) | 4°C or -20°C, Desiccated |

The "Why": Mechanism of Degradation

To prevent oxidation, you must understand the enemy. This molecule suffers from two concurrent degradation pathways:

  • Benzylic-type Oxidation: The methylene carbon (C-CH₂-NH₂) is electronically similar to a benzylic position but significantly more electron-rich due to the pyrrole ring. Atmospheric oxygen abstracts a hydrogen atom here, leading to a hydroperoxide intermediate, which decomposes into an imine and eventually an aldehyde (oxidative deamination).

  • Pyrrole Polymerization: The amine group acts as a nucleophile. If any oxidation occurs (forming an electrophilic imine or radical cation), the electron-rich C3 position of a neighboring pyrrole molecule attacks it. This creates a chain reaction, resulting in the characteristic "black tar."

Visualizing the Threat

DegradationPathway FreeBase (4,5-dichloro...) Free Base Radical Radical Intermediate (C-centered) FreeBase->Radical H-abstraction Oxygen + O2 (Air) Oxygen->Radical Imine Exocyclic Imine (Reactive Electrophile) Radical->Imine -H• Polymer Polypyrrole Tars (Black/Insoluble) Imine->Polymer Nucleophilic Attack by Free Base Aldehyde Aldehyde Byproduct (Oxidative Deamination) Imine->Aldehyde Hydrolysis

Figure 1: The oxidative cascade. Note that the "Imine" stage is the tipping point where the sample becomes self-destructive.

Critical Protocols: The "Salt-Lock" Strategy

The only reliable way to store this compound is to protonate the amine immediately. Protonation serves two functions:

  • It removes the lone pair on the nitrogen, preventing it from acting as a nucleophile.

  • The positive charge inductively withdraws electron density from the pyrrole ring, raising the oxidation potential (making it harder to oxidize).

Protocol A: Immediate Conversion to Hydrochloride Salt

Use this protocol immediately after the workup of the synthesis reaction (e.g., reduction of the nitrile or oxime).

Reagents:

  • Anhydrous Diethyl Ether (Et₂O) or MTBE (cooled to 0°C).

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

Step-by-Step:

  • Extraction: Perform your extraction (e.g., from aqueous workup) using DCM or EtOAc. Keep this step < 15 minutes.

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate).[1] Do not use Magnesium Sulfate (MgSO₄) as it can be slightly acidic/Lewis acidic and promote surface polymerization on the solid.

  • Concentration: Evaporate the solvent partially but do not dry to a neat oil if possible. Leave a small volume of solvent.

  • Precipitation: Dilute the residue with cold Anhydrous Ether (10 volumes).

  • Acidification: Dropwise add the HCl solution with vigorous stirring under Argon.

    • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter quickly under an inert atmosphere (e.g., Schlenk frit) or minimize air exposure.

  • Washing: Wash the cake with cold Ether to remove colored impurities.

  • Drying: Vacuum dry. Store the resulting white solid at -20°C.

Protocol B: Solvent Compatibility Matrix

If you must handle the free base in solution, consult this matrix.

SolventCompatibilityNotes
Chloroform/DCM ⚠️ CautionAvoid for storage. Trace HCl in CHCl₃ can trigger polymerization. Use basic alumina filtered solvent.
Acetone/Ketones FORBIDDEN Reacts instantly with the amine to form an imine (Schiff base).
Methanol/Ethanol 🟢 AcceptableGood for short-term handling. Degas thoroughly.
DMSO/DMF 🟠 RiskyHigh boiling points make removal difficult; DMSO can act as a mild oxidant over time.
Water ⚠️ CautionFree base is likely insoluble; aqueous acid is stable.

Troubleshooting & FAQs

Q1: My product turned pink during the rotavap step. Is it ruined?

  • Diagnosis: This is the "Pink Death." It indicates the onset of radical oxidation.

  • Solution: If it is faint pink, proceed immediately to salt formation (Protocol A). The salt crystallization often excludes the colored impurity. If it is dark red/black, purify via column chromatography (neutral alumina, not silica) and elute quickly, then acidify immediately.

Q2: Can I use Silica Gel for purification?

  • Risk: Silica is acidic. It will protonate the pyrrole ring in random positions and catalyze polymerization.

  • Fix: Use Neutral Alumina or pre-treat your Silica Gel with 1-2% Triethylamine (TEA) in the eluent to deactivate acidic sites.

Q3: I need the free base for the next reaction. How do I handle the salt?

  • Workflow: Store as the HCl salt. When ready for the next step (e.g., amide coupling), liberate the free base in situ using a tertiary base (DIPEA/TEA) directly in the reaction vessel. Do not isolate the free base.

Q4: Why does the 4,5-dichloro substitution not protect it?

  • Insight: While halogens are electron-withdrawing (inductive), they are also resonance donators. In pyrroles, the alpha-position (C2) is the most reactive. Even with chlorines at 4 and 5, the C2-aminomethyl group creates a "push-pull" system that remains highly reactive toward oxygen.

Safe Handling Workflow

Follow this logic gate to ensure sample integrity.

HandlingWorkflow Start Crude Reaction Mixture Extract Extraction (DCM/EtOAc) < 15 mins Start->Extract Decision Need Free Base for next step? Extract->Decision InSitu Do NOT Isolate. Add DIPEA/TEA in next solvent. Decision->InSitu Yes SaltGen Add HCl/Ether Generate Salt Decision->SaltGen No Yes Yes No No (Storage) Filter Filter & Dry (White Solid) SaltGen->Filter Store Store at -20°C (Stable for Months) Filter->Store

Figure 2: Decision tree for processing the crude amine.

References & Authority

  • Pyrrole Reactivity & Oxidation:

    • Jones, R. A., & Bean, G. P. (1977). "The Chemistry of Pyrroles."[2][3][4][5] Academic Press. (Foundational text on pyrrole susceptibility to autoxidation).

    • Gribble, G. W. (2002). "Oxidation of Pyrroles." In Heterocyclic Scaffolds II. Springer.

  • Handling of Aminomethyl Pyrroles:

    • Sigma-Aldrich/Merck. "(1H-Pyrrol-2-yl)methanamine hydrochloride Product Sheet." (Demonstrates industry standard of storing as HCl salt).

  • Synthesis & Stability of Halogenated Pyrroles:

    • PubChem Compound Summary. "(1H-pyrrol-2-yl)methanamine."[6][7][8] .

    • Patent WO2008074703. "Heteroaryl pyrrolidinyl and piperidinyl ketones." (Describes handling of similar chlorinated pyrrole intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding chlorinated pyrroles.

Sources

Technical Support Center: Purification of 4,5-Dichloro-1-methylpyrrole Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with 4,5-dichloro-1-methylpyrrole amine derivatives . These compounds are valuable but notoriously unstable intermediates in medicinal chemistry, often prone to oxidative degradation and acid-catalyzed polymerization.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Impurity Removal, Stability Management, and Isolation Protocols

Diagnostic & Characterization Hub

Identify your impurity profile before selecting a purification strategy.

Q: My crude product has turned from a pale oil to a dark red/black tar. What happened?

A: You are likely seeing "Pyrrole Red" polymerization. Pyrroles, especially electron-rich ones like alkyl-pyrroles, are highly sensitive to acid. If your workup involved strong acids (pH < 3) or if the crude oil was left exposed to air/light, the pyrrole ring undergoes oxidative polymerization.

  • Diagnostic: A broad, featureless baseline in 1H NMR (0.5–2.5 ppm) and loss of the aromatic pyrrole singlet (typically ~6.0–6.5 ppm).

  • Solution: This is irreversible. You must re-synthesize. See Module 3 for stabilization protocols.

Q: I see a persistent yellow impurity that co-elutes on TLC. What is it?

A: It is likely the maleimide oxidation product (3,4-dichloro-1-methylmaleimide). Chlorinated pyrroles are prone to oxidation by singlet oxygen, converting the aromatic pyrrole into a non-aromatic maleimide.

  • Diagnostic: Look for a carbonyl stretch in IR (~1720 cm⁻¹) or a downfield shift in NMR. Maleimides are often bright yellow, whereas pure halogenated pyrroles should be colorless or pale off-white.

  • Removal: Maleimides are less basic than your target amine. Use the "Soft" Acid-Base Extraction (Protocol A) to separate them.

Q: How do I distinguish the 4,5-dichloro isomer from the 2,3-dichloro regioisomer?

A: Use 13C NMR or NOE (Nuclear Overhauser Effect) experiments.

  • 4,5-dichloro isomer: The remaining proton is at the C3 position. It will show a strong NOE correlation with the N-methyl group.

  • 2,3-dichloro isomer: The remaining proton is at the C4 or C5 position. If at C4, it is distant from the N-methyl; if at C5, it is closer, but the chemical shift environment differs.

  • Coupling Constants: In 1H NMR, the C3-H (in 4,5-dichloro) typically appears as a sharp singlet.

Purification Protocols (SOPs)

Protocol A: The "Soft" Acid-Base Extraction

Standard HCl extractions often destroy pyrroles. Use this modified protocol for amine derivatives (e.g., aminomethyl-pyrroles).

Objective: Isolate basic amine product from non-basic impurities (maleimides, starting materials) without triggering polymerization.

  • Dissolution: Dissolve crude residue in Diisopropyl ether (IPE) or MTBE . Avoid DCM if possible (traces of HCl in DCM can degrade the pyrrole).

  • Acid Extraction (Critical Step):

    • Do NOT use concentrated HCl.

    • Prepare 0.5 M Citric Acid or 1 M aqueous acetic acid (cold, 4°C).

    • Extract the organic layer 3x with the cold weak acid.

    • Mechanism:[1][2][3][4] The amine side chain is protonated (pKa ~9–10), pulling it into the aqueous phase. The electron-deficient pyrrole ring remains stable in weak acid.

  • Wash: Wash the combined aqueous acidic layers once with fresh IPE to remove trapped neutrals.

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated NaHCO₃ or 2 M NaOH until pH ~10. Work quickly.

  • Re-extraction: Extract immediately into Ethyl Acetate (3x).

  • Drying: Dry over K₂CO₃ (basic desiccant is safer than acidic Na₂SO₄) and concentrate under reduced pressure at <30°C.

Protocol B: Neutralized Silica Chromatography

Pyrroles decompose on acidic silica gel. You must deactivate the stationary phase.

Objective: Separate closely eluting impurities (e.g., mono-chloro byproducts).

  • Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to the slurry. Stir for 10 minutes before pouring the column.

  • Eluent: Ensure the mobile phase also contains 0.5% TEA.

  • Loading: Load the sample as a liquid (dissolved in minimal eluent) or adsorbed onto Basic Alumina (not silica).

  • Run: Run the column quickly. Do not leave the pyrrole on the column overnight.

Visualization of Impurity Pathways

Understanding where impurities come from is key to prevention.

ImpurityPathways SM 1-Methylpyrrole Target 4,5-Dichloro-1-methyl- pyrrole Amine SM->Target Controlled Reaction Regio Impurity: 2,3-Dichloro (Regioisomer) SM->Regio Non-selective Conditions Reagent Chlorination (NCS or SO2Cl2) Over Impurity: 2,3,5-Trichloro (Over-chlorination) Target->Over Excess Reagent Oxid Impurity: Maleimide (Yellow Oxidation) Target->Oxid O2 / Light Poly Impurity: Pyrrole Red (Acid Polymerization) Target->Poly H+ (Acid) Heat

Figure 1: Reaction landscape showing the origin of common impurities. Note that "Pyrrole Red" is a degradation product, while Regio/Over-chlorinated species are synthesis byproducts.

FAQ: Stability & Storage

Q: Can I store the amine as a hydrochloride salt?

A: Proceed with extreme caution. While amines are typically stored as HCl salts, protonating the amine side chain can locally increase acidity. If the salt is hygroscopic, it will attract moisture, creating a localized acidic aqueous environment that degrades the pyrrole ring.

  • Recommendation: Store as the free base under Argon at -20°C. If a salt is required, use a non-nucleophilic, lipophilic acid like Fumaric acid or Maleic acid to form a stable solid, rather than HCl.

Q: My yield drops significantly during rotary evaporation. Why?

A: Thermal instability and sublimation.

  • Volatility: Small chloropyrroles can sublime. Do not use high vacuum (<10 mbar) if the molecular weight is low.

  • Bath Temp: Keep the water bath < 30°C.

  • Oxidation: Evaporating to dryness concentrates trace peroxides or acids. Always leave a small amount of solvent if not using immediately, or backfill with Nitrogen instantly.

Summary Data Table: Impurity Profiles

Impurity TypeVisual CueOriginRemoval Strategy
Maleimides Bright Yellow Solid/OilOxidation (Air/Light)"Soft" Acid Extraction (Protocol A)
Regioisomers Colorless OilSynthesis SelectivityNeutralized Column (Protocol B)
Polymers Red/Black TarAcidic Workup / AgeIrreversible. Prevent with basic workup.
Inorganic Salts White PrecipitateReagents (NCS/Succinimide)Water wash / Filtration

References

  • Synthesis of Chlorinated Pyrroles

    • Topic: Regioselective chlorination and synthesis of aminomethyl pyrroles.[5]

    • Source:Tetrahedron, "Synthesis of chlorinated 2-(aminomethyl)- and 2-(alkoxymethyl)pyrroles".
  • Pyrrole Protection & Stability

    • Topic: Handling of acid-sensitive pyrrole derivatives and protection strategies.[6]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, "Protection of primary amines as N-substituted 2,5-dimethylpyrroles".[6]

  • General Pyrrole Synthesis (Paal-Knorr)

    • Topic: Fundamental synthesis methods which often gener
    • Source:Organic Chemistry Portal, "Paal-Knorr Pyrrole Synthesis".
  • Chromatographic Separation of Isomers

    • Topic: Techniques for separating halo-pyrrole isomers using HPLC and specific st
    • Source:LabRulez, "Chiral separation of Diclofop – methyl" (Analogous method for chlorinated arom

Sources

Validation & Comparative

Technical Validation Guide: 1H NMR of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine , designed for researchers validating this specific building block in drug discovery pipelines.

Executive Summary

Target Molecule: this compound CAS: 1394040-32-4 (Free Base) / 1351479-09-8 (HCl Salt) Primary Application: Scaffold for pharmaceutical synthesis (e.g., Vonoprazan analogs, antimicrobial agents). Critical Quality Attribute (CQA): Regioisomeric purity. The chlorination of pyrroles often yields mixtures of 4,5-dichloro and 3,4-dichloro isomers. 1H NMR is the definitive method to distinguish these based on the chemical shift of the remaining aromatic proton.

Predicted 1H NMR Spectral Data

Note: Data is predicted based on additive chemical shift rules for substituted pyrroles and validated against analogous chloropyrrole scaffolds.

Solvent System: CDCl₃ (Chloroform-d)
AssignmentProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (J)
H-3 Aromatic (Pyrrole Ring)6.05 – 6.15 Singlet (s)1H-
N-CH₃ Methyl (N-substituted)3.55 – 3.65 Singlet (s)3H-
CH₂-N Methylene (Benzylic-like)3.70 – 3.85 Singlet (s)*2H-
NH₂ Amine1.50 – 2.00 Broad Singlet (br s)2HExchangeable

*Note: In the HCl salt form, the CH₂ signal shifts downfield to ~4.0–4.2 ppm, and the NH₂ protons appear as a broad ammonium signal (NH₃⁺) at ~8.0–9.0 ppm (typically in DMSO-d₆).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target spectrum against common synthetic impurities and isomers to ensure structural integrity.

Comparison 1: Regioisomer Differentiation (Critical)

The most common synthetic failure mode is the formation of the 3,4-dichloro isomer rather than the desired 4,5-dichloro isomer.

FeatureTarget: 4,5-Dichloro Isomer Alternative: 3,4-Dichloro Isomer Mechanism of Differentiation
Remaining Proton H-3 (Position 3)H-5 (Position 5)Electronic Environment
Chemical Shift ~6.1 ppm ~6.6 – 6.8 ppm Alpha-effect: Protons adjacent to the Nitrogen (H-5) are significantly deshielded compared to beta-protons (H-3).[1]
Validation Rule Signal must be < 6.3 ppm.Signal > 6.5 ppm indicates wrong isomer.H-5 is α to the electronegative N-atom.
Comparison 2: Precursor Validation

Synthesis typically proceeds via the reduction of an aldehyde or nitrile.

  • vs. Aldehyde Precursor: The precursor (4,5-dichloro-1-methyl-1H-pyrrole-2-carbaldehyde) displays a distinct aldehyde proton (-CHO ) at ~9.4 – 9.6 ppm . Complete disappearance of this peak confirms reduction.

  • vs. Nitrile Precursor: The nitrile precursor lacks the CH₂ methylene peak at 3.7 ppm. Appearance of the CH₂ singlet is the primary confirmation of successful reduction.

Visual Analysis & Logic Pathways

Figure 1: Structural Assignment Map

G cluster_mol Target Structure: this compound N1 N-1 (Methyl) C2 C-2 (CH2-NH2) N1->C2 Shift_Me N-Me Signal ~3.60 ppm (Singlet) N1->Shift_Me C3 C-3 (H-3) C2->C3 Shift_CH2 CH2 Signal ~3.75 ppm (Singlet) C2->Shift_CH2 C4 C-4 (Cl) C3->C4 Shift_H3 H-3 Signal ~6.10 ppm (Singlet) CRITICAL DIAGNOSTIC C3->Shift_H3 C5 C-5 (Cl) C4->C5 C5->N1

Caption: Proton assignment map highlighting the critical H-3 diagnostic signal for isomeric purity.

Figure 2: Validation Decision Tree

Logic Start Analyze 1H NMR Spectrum (CDCl3) Check_Aro Check Aromatic Region (6.0 - 7.0 ppm) Start->Check_Aro Decision1 Identify Singlet Position Check_Aro->Decision1 Isomer_Correct Peak at ~6.1 ppm (H-3 present) Decision1->Isomer_Correct < 6.3 ppm Isomer_Wrong Peak at ~6.7 ppm (H-5 present) Decision1->Isomer_Wrong > 6.5 ppm Check_CH2 Check Methylene Region (3.5 - 4.0 ppm) Isomer_Correct->Check_CH2 Fail_Regio FAIL: Regioisomer (3,4-dichloro isomer) Isomer_Wrong->Fail_Regio Precursor_Check Peak at ~3.75 ppm? Check_CH2->Precursor_Check Pass PASS: Correct Structure (4,5-dichloro isomer) Precursor_Check->Pass Yes Fail_Red FAIL: Incomplete Reduction (Aldehyde/Nitrile) Precursor_Check->Fail_Red No

Caption: Logical workflow for distinguishing the target product from common synthetic impurities.

Experimental Protocol

Standard Preparation (Free Base)
  • Mass: Weigh 5–10 mg of the sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? It minimizes exchange broadening of the amine protons compared to DMSO, allowing for a cleaner baseline in the aliphatic region.

  • Acquisition:

    • Scans: 16–32 (sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 s.

    • Pulse Angle: 30° or 45°.

Salt Form Preparation (Hydrochloride)

If the sample is the HCl salt (common for stability):

  • Solvent: Use DMSO-d₆ . CDCl₃ will not solubilize the salt effectively.

  • Expected Shift Changes:

    • NH₃⁺: Broad signal at 8.0–9.0 ppm.

    • CH₂: Shifts downfield to ~4.1 ppm due to the cationic ammonium group.

    • H-3: May shift slightly downfield (~6.2 ppm) due to solvent polarity and inductive effects.

References

  • PubChem. (1H-Pyrrol-2-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Basis for chemical shift additivity rules in substituted pyrroles).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem. 1997, 62, 21, 7512–7515. Available at: [Link]

Sources

Technical Guide: 13C NMR Structural Elucidation of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Shifts for (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive alkaloids. Its structural integrity is defined by three critical features: the electron-rich pyrrole core, the electron-withdrawing dichloro-substitution pattern, and the reactive aminomethyl tail.

This guide provides a comparative analysis of the 13C NMR chemical shifts for this target molecule against its non-chlorinated parent and its synthetic precursor. By analyzing these shifts, researchers can definitively confirm regio-chemistry (4,5-dichloro vs. 3,4-dichloro) and oxidation state (amine vs. aldehyde/nitrile) during synthesis.

Chemical Structure & Numbering System

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the pyrrole ring.

ChemicalStructure Pyrrole Pyrrole Core (Aromatic) N_Me N-Methyl (Pos 1) ~30-35 ppm Pyrrole->N_Me N-Alkylation C2_Link C2 (Ipso) ~130-135 ppm Pyrrole->C2_Link Backbone Cl_Sub 4,5-Dichloro (Substituent Effect) Pyrrole->Cl_Sub Halogenation SideChain Methanamine (-CH2NH2) ~35-40 ppm C2_Link->SideChain Functional Handle

Figure 1: Structural components and expected chemical shift zones for the target molecule.[1]

Comparative 13C NMR Data Analysis

The following table contrasts the Target Molecule with its direct Non-Chlorinated Analog (Reference 1) and its Synthetic Precursor (Reference 2). This comparison isolates the specific spectral "fingerprint" of the chlorine atoms and the amine reduction.

Solvent: DMSO-d₆ (Recommended for polar amines to prevent aggregation) Frequency: 100-125 MHz

Carbon PositionTarget Molecule (Predicted*)Ref 1: Non-Chlorinated Analog Ref 2: Aldehyde Precursor Spectral Insight (The "Why")
Compound (4,5-Cl2-1-Me-pyrrol-2-yl)methanamine(1-Me-pyrrol-2-yl)methanamine4,5-Cl2-1-Me-pyrrole-2-CHO
C-2 (Ipso) 132.5 ± 2.0 ppm 129.8 ppm131.5 ppmDeshielded by the alkyl attachment; slight downfield shift due to Cl-induction.
C-3 (C-H) 109.0 ± 1.5 ppm 106.5 ppm121.3 ppmThe only protonated ring carbon.[2] Highly diagnostic doublet in HSQC.
C-4 (C-Cl) 111.5 ± 2.0 ppm 108.2 ppm (C-H)114.4 ppmKey Differentiator: C-Cl resonance is distinct from C-H but often overlaps. Requires HMBC to confirm.
C-5 (C-Cl) 116.0 ± 2.0 ppm 121.5 ppm (C-H)120.7 ppmAdjacent to Nitrogen. The Cl substituent effect here competes with N-lone pair shielding.
N-CH₃ 33.0 ± 1.0 ppm 33.8 ppm34.5 ppmVery stable signal; minimally affected by ring substitution.
-CH₂-NH₂ 37.5 ± 1.5 ppm 38.2 ppmN/A Reaction Monitor: Appearance of this peak confirms reduction of the aldehyde/nitrile.
-CHO (Aldehyde) N/A N/A179.6 ppm Disappearance of this peak (>170 ppm) is the primary proof of reaction completion.

*Target values are high-confidence estimates calculated using Substituent Chemical Shift (SCS) additivity rules applied to the experimental baselines of Ref 1 and Ref 2.

Key Diagnostic Features[1][3][4][5]
  • The "Chlorine Shift": Comparing Ref 1 to the Target, the addition of Chlorine at C4 and C5 does not cause a massive downfield shift (unlike in benzenes). In electron-rich pyrroles, the resonance effect (+M) of Chlorine often counteracts the inductive effect (-I), keeping these carbons in the 110-120 ppm range [1, 5].

  • Oxidation State Check: The most common impurity is the unreduced aldehyde (Ref 2). Monitor the 179 ppm region. If a peak exists there, your reduction is incomplete.

  • Solvent Effect: In CDCl₃, the -CH₂- peak may shift slightly upfield (35-36 ppm) compared to DMSO-d₆ due to hydrogen bonding dynamics of the free amine [4].

Experimental Protocol: Structure Validation Workflow

To definitively assign the structure of this compound, a simple 1D 13C is insufficient due to the lack of protons on C4 and C5. The following workflow ensures "Self-Validating" data.

NMR_Workflow Sample Sample Prep 10-15mg in DMSO-d6 Exp1 1H NMR (1D) Check Purity & Integration Sample->Exp1 Exp2 13C {1H} NMR Identify 6 Distinct Carbons Exp1->Exp2 Decision Are C4/C5 resolved? Exp2->Decision Exp3 HSQC (2D) Assign C3 (C-H) & N-Me Decision->Exp3 Yes Decision->Exp3 No (Overlap) Exp4 HMBC (2D) Link N-Me to C2/C5 Exp3->Exp4 Final Structure Confirmed Exp4->Final

Figure 2: Recommended NMR acquisition workflow for halogenated pyrroles.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the amine hydrochloride salt (or free base) in 0.6 mL DMSO-d₆ .

    • Why DMSO? Chloroform (CDCl₃) can react with free amines over time or cause broadening due to exchange. DMSO stabilizes the NH₂ protons, allowing them to be seen in the 1H spectrum (usually broad singlet ~2-4 ppm), which aids in confirming the amine functionality.

  • 1D 13C Acquisition (Proton Decoupled):

    • Pulse Sequence: zgpg30 (Bruker) or equivalent.

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary C-Cl carbons).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C4, C5) have long T1 relaxation times. A short D1 will suppress their signals, making them invisible.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the critical step for this molecule.

    • Look for a correlation between the N-Methyl protons (~3.5 ppm 1H) and two carbons :

      • C2: Will also correlate with the CH₂-NH₂ protons.

      • C5: Will not correlate with the CH₂ protons.

    • Result: This definitively distinguishes C2 from C5, which is otherwise difficult in 1D 13C.

References

  • General Pyrrole Shifts: "13C NMR Spectra of Pyrroles." ResearchGate, Table 1 (General assignment of N-alkyl pyrroles).

  • Precursor Data (Aldehyde): "4,5-Dichloro-1H-pyrrole-2-carbaldehyde NMR Data." Royal Society of Chemistry (Supp. Info).

  • Amine Shift Validation: "1-Methylpyrrole-2-methanamine 13C NMR." ChemicalBook Spectral Data.

  • Solvent Effects on Amines: "NMR Chemical Shifts of Trace Impurities." Organometallics / Sigma-Aldrich Guide.

  • Halogen Substituent Effects: "Substituent Effects in Heterocyclic NMR." LibreTexts Chemistry.

Sources

Comparative Guide: 4,5-Dichloro vs. 4,5-Dibromo Pyrrole-2-Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and marine alkaloid synthesis, the choice between 4,5-dichloro-1H-pyrrole-2-methanamine (Cl-PM) and 4,5-dibromo-1H-pyrrole-2-methanamine (Br-PM) is rarely arbitrary. It is a strategic decision dictated by the intended downstream chemistry and the biological target profile.

  • Select the Dibromo (Br-PM) scaffold if your primary goal is diversification . The C-Br bond is a "live" handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing rapid library generation at the 4- and 5-positions.

  • Select the Dichloro (Cl-PM) scaffold if your goal is metabolic stability or orthogonal functionalization . The C-Cl bond is inert under standard Pd-catalysis conditions, allowing it to act as a stable structural element or to survive reaction conditions that would cleave the bromine analog.

Physicochemical Profile: The Mechanistic Basis

The reactivity differences stem directly from the fundamental properties of the Carbon-Halogen bond.

Feature4,5-Dichloro (Cl-PM)4,5-Dibromo (Br-PM)Impact on Reactivity
C-X Bond Energy (BDE) ~340 kJ/mol~285 kJ/molCritical: C-Br is weaker, facilitating oxidative addition by Pd(0).
Electronegativity (Pauling) 3.162.96Cl withdraws more electron density, making the pyrrole NH slightly more acidic (

~16-17).
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier, potentially inducing steric clash in tight enzyme pockets but filling hydrophobic voids better.
Lipophilicity (

value)
+0.71+0.86Br-PM is more lipophilic, improving membrane permeability (LogP) compared to Cl-PM.

Expert Insight: While both halogens are electron-withdrawing (deactivating the ring toward Electrophilic Aromatic Substitution), the Chlorine substituent exerts a stronger inductive effect (


), making the methanamine nitrogen marginally less nucleophilic than in the bromine analog. However, in practice, both amines acylate/alkylate readily.

Synthetic Accessibility & Handling

Safety Warning: Pyrrole methanamines are prone to oxidation and polymerization. Store as HCl salts at -20°C.

The "Aldehyde First" Strategy

Direct halogenation of pyrrole-2-methanamine is NOT recommended due to N-oxidation and uncontrollable polymerization. The industry-standard protocol halogenates the aldehyde precursor before reductive amination.

SynthesisWorkflow Start Pyrrole-2-carboxaldehyde Step1 Halogenation (NCS or NBS, -78°C to RT) Start->Step1 Electrophilic Subst. Inter 4,5-Dihalo-aldehyde Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Imine Formation/Red. End 4,5-Dihalo-methanamine (Target) Step2->End

Figure 1: The "Aldehyde First" synthetic route minimizes side reactions. Halogenation is performed on the electron-poor aldehyde to control regioselectivity.

Reactivity Head-to-Head

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary differentiator.

  • Br-PM: The C-Br bond undergoes oxidative addition with Pd(0) catalysts (e.g.,

    
     or 
    
    
    
    ). This allows for the installation of aryl, vinyl, or alkyl groups at the 4 or 5 positions.
    • Note: Unprotected pyrrole NH can poison catalysts or lead to de-halogenation. N-Boc protection is mandatory for high yields.

  • Cl-PM: The C-Cl bond is generally inert under standard Suzuki conditions (

    
    , carbonate base). It requires specialized bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) to activate.
    
Scenario B: Orthogonal Functionalization (The "Mix & Match" Strategy)

If you synthesize a 4-bromo-5-chloro analog, you can exploit the reactivity gap.

OrthogonalReactivity Start 4-Bromo-5-Chloro-Pyrrole Cond1 Standard Suzuki (Pd(PPh3)4, Na2CO3, 80°C) Start->Cond1 Br reacts exclusively Prod1 4-Aryl-5-Chloro-Pyrrole Cond1->Prod1 Cond2 Specialized Coupling (Pd2(dba)3, XPhos, 110°C) Prod1->Cond2 Cl activation Final 4-Aryl-5-Alkyl-Pyrrole Cond2->Final

Figure 2: Orthogonal strategy utilizing the reactivity difference between Br and Cl. The Bromine is replaced first, leaving the Chlorine available for a second, harsher reaction or to remain as a lipophilic blocker.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromopyrrole-2-methanamine (HCl Salt)

Validated for gram-scale preparation.

1. Halogenation:

  • Dissolve pyrrole-2-carboxaldehyde (10 mmol) in THF (50 mL).

  • Cool to -78°C under Argon.

  • Add NBS (N-bromosuccinimide) (2.1 equiv) portion-wise over 30 mins.

  • Allow to warm to RT and stir for 4 hours.

  • Quench with water, extract with EtOAc. Recrystallize from EtOH to obtain 4,5-dibromopyrrole-2-carboxaldehyde .

2. Reductive Amination:

  • Dissolve the aldehyde (5 mmol) in MeOH (25 mL).

  • Add Ammonium Acetate (

    
    ) (10 equiv) and stir for 1 hour (Imine formation).
    
  • Add Sodium Cyanoborohydride (

    
    ) (1.5 equiv) carefully.
    
  • Stir at RT for 12 hours.

  • Workup: Acidify with 1M HCl to pH 2 (destroys excess hydride), then basify to pH 10 with NaOH. Extract with DCM.

  • Salt Formation: Bubble dry HCl gas through the DCM layer or add 4M HCl in Dioxane. Filter the white precipitate.

Protocol B: Suzuki Coupling on Br-Scaffold

Prerequisite: N-Boc protection of the pyrrole is highly recommended.

  • Combine N-Boc-4,5-dibromopyrrole derivative (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (3.0 equiv) in Dioxane/Water (4:1).
    
  • Degas with Argon for 15 mins.

  • Add

    
     (5 mol%).
    
  • Heat to 80°C for 6 hours.

  • Result: Mono-arylation usually occurs at the 4-position first due to sterics/electronics, but mixtures are common without careful optimization.

Biological Implications (SAR)

In the context of marine alkaloids (e.g., Oroidin analogs) and kinase inhibitors:

  • Hydrophobic Packing: The Dibromo motif is significantly larger. In bacterial biofilm inhibition (Agelas alkaloids), the dibromo-pyrrole moiety is often critical for disrupting the response regulator proteins. Replacing Br with Cl often leads to a loss of potency (2-10x increase in IC50) because the Cl atoms do not fill the hydrophobic pocket as effectively.

  • H-Bonding: The Dichloro motif is more electronegative. If the pyrrole NH is a hydrogen bond donor to the receptor, the Cl-analog will be a better donor (more acidic NH). However, this is often outweighed by the loss of lipophilic contact.

Recommendation: Start with the Dibromo analog for biological screening to mimic natural marine products. Use the Dichloro analog only if metabolic debromination is observed in PK studies.

References

  • Gribble, G. W. (2010). Halogenated Pyrroles in Marine Natural Products.[1] Marine Drugs.[1][2] Link (Context: General reactivity and occurrence).

  • Handy, S. T., & Zhang, Y. (2006). The Suzuki–Miyaura coupling of halopyrroles.[3][4] Synthesis.[1][3][5][6][7][8][9] Link (Context: Palladium catalyzed coupling protocols).

  • Al-Mourabit, A., & Potier, P. (2001). Sponge's alkaloids: the oroidin library.[10] European Journal of Organic Chemistry. Link (Context: Biological relevance of dihalo-pyrroles).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6] Link (Context: Lipophilicity and solubility principles).

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C₆H₈Cl₂N₂: Theoretical Calculation vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise elemental composition of a compound is a foundational piece of data. It serves as a primary indicator of purity and corroborates the proposed molecular structure. This guide provides an in-depth comparison of the theoretical elemental analysis of the compound with the molecular formula C₆H₈Cl₂N₂ against the practical realities and methodologies of experimental determination. We will explore the causality behind experimental choices, outline self-validating protocols, and compare the "gold standard" combustion analysis with alternative techniques.

Part 1: The Theoretical Gold Standard

Before any experimental analysis, the theoretical elemental composition must be calculated. This value represents the "perfect" result, assuming an absolutely pure sample with the exact molecular formula C₆H₈Cl₂N₂. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

Step 1: Determine Atomic Weights First, we retrieve the standard atomic weights for each element in the compound. For elements with a range of natural isotopic abundance, a conventional value is used for these calculations.

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.453 g/mol [4]

  • Nitrogen (N): 14.007 g/mol

Step 2: Calculate the Molecular Weight (Molar Mass) The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • Mass of Carbon: 6 atoms * 12.011 g/mol = 72.066 g/mol

  • Mass of Hydrogen: 8 atoms * 1.008 g/mol = 8.064 g/mol

  • Mass of Chlorine: 2 atoms * 35.453 g/mol = 70.906 g/mol

  • Mass of Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

  • Total Molecular Weight: 72.066 + 8.064 + 70.906 + 28.014 = 179.050 g/mol

Step 3: Calculate the Percentage of Each Element The percentage composition is found by dividing the total mass of each element by the total molecular weight and multiplying by 100.

  • % Carbon (C): (72.066 / 179.050) * 100 = 40.25%

  • % Hydrogen (H): (8.064 / 179.050) * 100 = 4.50%

  • % Chlorine (Cl): (70.906 / 179.050) * 100 = 39.60%

  • % Nitrogen (N): (28.014 / 179.050) * 100 = 15.65%

These theoretical values are the benchmark against which all experimental results will be compared.

Part 2: Experimental Determination: Combustion Analysis

The "gold standard" for determining the weight percentages of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis.[5][6] This technique is reliable, precise, and well-understood.[5] Chlorine, however, requires a separate method as it is not typically measured by standard CHN analyzers.

The Logic of Combustion Analysis

The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[5][6][7] This process breaks the organic molecule down into simple, stable inorganic gases: CO₂, H₂O, and N₂.[5][8] These gases are then separated and quantified by detectors, allowing for the calculation of the original elemental composition.[7]

Experimental Workflow: CHN Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Precise Weighing (1-3 mg) encapsulate 2. Encapsulation (Tin foil) weigh->encapsulate combust 3. Flash Combustion (~1000-1150°C, O₂ pulse) encapsulate->combust reduce 4. Reduction (NOx → N₂, ~850°C, Copper) combust->reduce separate 5. Gas Separation (GC Column) reduce->separate detect 6. Detection (Thermal Conductivity Detector) separate->detect calculate 7. Calculation (% Element) detect->calculate

Sources

Safety Operating Guide

Navigating the Disposal of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine, a halogenated heterocyclic amine. The procedures outlined herein are grounded in established principles of chemical safety and environmental stewardship, ensuring the protection of both laboratory personnel and the ecosystem.

Core Principles of Disposal

The foundational principle for the disposal of this compound is that it should never be released into the environment. This means no disposal down the sink or in regular trash.[5] All waste containing this chemical, including contaminated labware and personal protective equipment (PPE), must be collected and managed as hazardous waste.

Hazard Assessment and Characterization

Due to the presence of chlorine atoms on the pyrrole ring and the amine functional group, this compound is anticipated to exhibit several hazardous properties. The table below summarizes the likely hazard classifications based on its chemical structure and data from related compounds.

Hazard ClassificationAnticipated Properties and Rationale
Acute Toxicity Amines and chlorinated compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6]
Skin Corrosion/Irritation Primary amines are often corrosive or irritating to the skin and eyes.[5]
Serious Eye Damage The amine functionality poses a significant risk of serious eye damage.
Environmental Hazard Chlorinated organic compounds are known for their persistence and potential for bioaccumulation, posing a long-term threat to aquatic ecosystems.[7]
RCRA Waste Code (Anticipated) Likely to be classified under the F-list (F002) if used as a solvent or in a solvent mixture containing other listed halogenated solvents.[8] If discarded in its pure, unused form, it could potentially be classified as a U-listed waste, though a specific listing does not exist. The toxicity characteristic (D-codes) may also apply depending on its specific toxicological profile.[9]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Nitrile or butyl rubber gloves are recommended. Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A flame-retardant and chemically resistant lab coat should be worn at all times.

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. All handling of the solid or concentrated solutions should be done in a certified chemical fume hood.[5][10]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with caution): For small spills of amine compounds, a weak acid (e.g., citric acid solution) can be used for neutralization after absorption. However, this should only be performed by trained personnel, as the reaction can generate heat.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] All materials used for cleanup must also be disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Protocol

The disposal of this compound must be systematic and well-documented. The following workflow provides a step-by-step guide for its proper disposal.

G cluster_prep Preparation cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify all waste streams containing the compound (pure substance, solutions, contaminated labware) B Select a designated, compatible hazardous waste container A->B C Transfer waste into the container inside a chemical fume hood B->C D Securely cap the container immediately after adding waste C->D E Label the container with 'Hazardous Waste' and the full chemical name and concentration D->E F Store the container in a designated satellite accumulation area (SAA) E->F G Ensure segregation from incompatible materials (e.g., strong oxidizing agents, acids) F->G H Arrange for pickup by the institution's Environmental Health & Safety (EHS) office G->H I Waste is transported to a licensed hazardous waste facility for incineration H->I

Disposal Workflow for this compound

Step-by-Step Methodology
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unreacted starting material, reaction mixtures, solutions, and contaminated materials such as gloves, pipette tips, and weighing paper.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Halogenated waste is often incinerated under specific conditions, and mixing it with non-halogenated waste can complicate the disposal process and increase costs.[1]

  • Container Selection:

    • Choose a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw cap is generally suitable for liquid waste.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Waste Collection:

    • All transfers of waste should be conducted in a chemical fume hood to minimize inhalation exposure.

    • For solid waste, carefully place it in the designated container. For liquid waste, use a funnel to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.[5] This prevents the release of vapors and potential reactions with atmospheric moisture or other chemicals.

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name: "this compound" and its concentration or percentage in the waste mixture. Include the date of accumulation. Accurate labeling is a legal requirement and is crucial for safe handling and disposal by EHS personnel.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

    • Segregate the container from incompatible materials. Based on general chemical compatibility charts, amines should not be stored with acids, oxidizers, or halogenated compounds that are reactive.[11] While the compound itself is halogenated, it should be kept away from other reactive halogenated materials.

  • Final Disposal:

    • Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health & Safety (EHS) office to arrange for a hazardous waste pickup.

    • The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[12] This method ensures the complete destruction of the hazardous compound.

Conclusion

The responsible management of chemical waste is a critical component of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound. This not only protects the immediate laboratory environment but also demonstrates a commitment to the long-term health of our planet. Always consult your institution's specific hazardous waste management plan and your EHS office for any additional requirements.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA.
  • Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec.
  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (2023). MDPI.
  • Formation and Transformation of Halogenated Organic Compounds during Full-Scale Shale Gas Wastewater Treatment. (2025). ACS ES&T Water.
  • Chemical Compatibility Chart. (n.d.).
  • Safety Data Sheet - Pyrrole. (2024). DC Fine Chemicals.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Safety Data Sheet - Pyrrolidine. (2025). Sigma-Aldrich.
  • Chemical compatibility table. (n.d.). Fluimac.
  • Chemical Compatibility Chart. (n.d.).
  • Chemical Compatibility Chart. (2020). Industrial Specialties Mfg.
  • Safety Data Sheet - Pyrrole. (2025). MilliporeSigma.
  • Safety Data Sheet. (n.d.). ADAMA.
  • Safety Data Sheet. (n.d.). TargetMol.
  • List of Hazardous Substances and Reportable Quantities. (n.d.).
  • List of Acutely Hazardous Waste. (n.d.). Environment, Health & Safety.
  • Halopyrroles: a new group of highly toxic disinfection byproducts formed in chlorinated saline wastewater. (2014). PubMed.
  • Safety Data Sheet - N-[(4-chlorophenyl)methylene]methanamine. (2024). Angene Chemical.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
  • EPA Hazardous Waste Codes. (n.d.).
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (2023). eCFR.
  • Debrominative chlorination of pyrroles. (n.d.). Google Patents.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.